2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with 2-aminopyridine derivatives. This reaction is often carried out in the presence of a suitable solvent such as toluene or dimethylformamide (DMF) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired isoindole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or copper can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxypyridine: Shares the pyridine ring structure but lacks the isoindole moiety.
1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives: Similar core structure but different substituents.
Uniqueness
2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione is unique due to its combination of the isoindole and aminopyridine moieties, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
93174-96-0 |
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Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-[3-(2-aminopyridin-3-yl)oxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H15N3O3/c17-14-13(7-3-8-18-14)22-10-4-9-19-15(20)11-5-1-2-6-12(11)16(19)21/h1-3,5-8H,4,9-10H2,(H2,17,18) |
InChI Key |
BUCFTUULBIGJHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=C(N=CC=C3)N |
Origin of Product |
United States |
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